N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by a methanesulfonyl group substituted with a 4-fluorophenyl moiety at the indole C3 position. The acetamide side chain at C1 of the indole core is further modified with a 2-(cyclohex-1-en-1-yl)ethyl group.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3S/c26-21-12-10-20(11-13-21)18-32(30,31)24-16-28(23-9-5-4-8-22(23)24)17-25(29)27-15-14-19-6-2-1-3-7-19/h4-6,8-13,16H,1-3,7,14-15,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHXMNYAGVDFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and indole intermediates. The key steps include:
Formation of the cyclohexene intermediate: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.
Synthesis of the indole intermediate: This involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling of intermediates: The cyclohexene and indole intermediates are then coupled using a sulfonyl chloride reagent to introduce the sulfonyl group.
Final acetamide formation: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, allowing for comparative analysis of substituent effects on physicochemical and inferred biological properties.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
- Key Features :
- Substituents : 4-Chlorobenzoyl at indole N1, 4-fluorophenylsulfonyl at C3, and methoxy at C3.
- Molecular Formula : C25H18ClFN2O5S.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31)
- Key Features :
- Substituents : 4-Trifluoromethylphenylsulfonyl at C3.
- Molecular Formula : C26H18ClF3N2O5S.
- Comparison :
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
- Key Features :
- Substituents : 4-Fluorobenzyl at indole N1, sulfonyl at C3, and 2,3-dimethylphenyl on the acetamide.
- Molecular Formula : C25H22FN2O3S.
- The 4-fluorobenzyl group mirrors the target’s fluorinated aromatic moiety, suggesting shared electronic properties .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Key Features :
- Substituents : 4-Fluorobenzyl at indole N1 and 2-oxoacetamide at C3.
- Molecular Formula : C17H13FN2O2.
- Comparison: The 2-oxoacetamide group may engage in stronger hydrogen bonding than the target’s sulfonyl group, affecting target selectivity.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Key Features: Substituents: Cyclohexenylethyl chain and 4-methoxyphenylacetamide. Molecular Formula: C17H22NO2.
- Comparison :
Structural and Physicochemical Analysis
Table 1: Comparative Physicochemical Properties
*logP values estimated using fragment-based methods.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a cyclohexene ring, and a methanesulfonyl group. Its molecular formula is C₂₁H₂₃F N₂O₃S, with a molecular weight of approximately 394.49 g/mol. The presence of the fluorophenyl and methanesulfonyl groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell signaling pathways. Inhibition of this pathway may lead to anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : Some derivatives related to this compound have shown antimicrobial activity against various pathogens, indicating potential use in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .
- Cancer Research : In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy .
Q & A
Q. Critical Conditions :
- Catalysts : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/H₂O) for ≥95% purity .
Advanced: How can researchers address contradictions in reported biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Strategies include:
- Orthogonal Assays : Validate target inhibition using biochemical (e.g., enzyme activity assays) and cellular (e.g., proliferation/viability) models .
- Pharmacokinetic Profiling : Assess compound stability (e.g., microsomal incubation), membrane permeability (Caco-2 monolayers), and plasma protein binding to contextualize activity discrepancies .
- Dose-Response Analysis : Use Hill slopes and IC₅₀ values to differentiate true efficacy from assay-specific artifacts .
Example : A tubulin inhibitor analog showed IC₅₀ variability (0.1–5 µM) across cancer cell lines due to differential expression of efflux transporters; this was resolved via ABC transporter knockout models .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., indole H1, sulfonyl CH₂) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₄FN₂O₃S⁺ requires m/z 427.1493) .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexenyl group and sulfonamide geometry (e.g., θ = 112° for S–O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
